2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide
Description
Properties
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(4-methoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S/c1-3-24(26(33)29-19-13-15-20(35-2)16-14-19)36-28-31-22-12-8-7-11-21(22)25-30-23(27(34)32(25)28)17-18-9-5-4-6-10-18/h4-16,23-24H,3,17H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSANOGNALYHPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide is a synthetic derivative of imidazoquinazolines, recognized for its diverse biological activities, particularly as a dual inhibitor targeting phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC). This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C27H24N4O3S
- Molecular Weight : 484.57 g/mol
- CAS Number : 1173764-02-7
The compound operates primarily through the inhibition of two key enzymes:
- Phosphatidylinositol 3-Kinase (PI3K) : This enzyme is crucial in regulating various cellular processes including growth, proliferation, and survival. By inhibiting PI3K, the compound disrupts the PI3K/AKT signaling pathway, which is often hyperactivated in cancer cells.
- Histone Deacetylase (HDAC) : HDACs play a significant role in gene expression regulation. Inhibition of HDAC leads to increased acetylation of histones, thereby promoting gene transcription associated with apoptosis and cell cycle arrest.
Antiproliferative Effects
Research indicates that this compound exhibits potent antiproliferative activity against several cancer cell lines, notably K562 (chronic myeloid leukemia) and Hut78 (T-cell lymphoma). The mechanism involves inducing apoptosis and inhibiting cell cycle progression.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| K562 | 10 | Apoptosis induction |
| Hut78 | 12 | Cell cycle arrest |
Pharmacokinetics
The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics:
- Bioavailability : High
- Volume of Distribution (Vd) : Large
- Clearance : High
- Half-life (T1/2) : Intermediate
These properties indicate that the compound can effectively reach its targets in vivo.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study demonstrated that treatment with the compound resulted in significant reductions in cell viability in K562 and Hut78 cells. The mechanism was linked to the dual inhibition of PI3K and HDAC pathways, leading to enhanced apoptosis rates.
- Molecular Docking Studies : Molecular docking simulations revealed strong binding affinities to both PI3K and HDAC active sites, supporting the hypothesis of its role as a dual inhibitor. The binding interactions were characterized by hydrogen bonds and hydrophobic contacts.
- Synergistic Effects : In combination therapies with other chemotherapeutic agents, this compound showed enhanced efficacy, suggesting potential for use in multi-drug regimens against resistant cancer types.
Scientific Research Applications
The compound has been identified as a potent kinase inhibitor , which is crucial for its therapeutic efficacy in treating various diseases, including cancer. Kinases are enzymes that play a vital role in cellular processes such as signal transduction and cell division. Inhibition of specific kinases can lead to significant therapeutic effects.
Therapeutic Applications
- Cancer Treatment : The compound's ability to inhibit specific kinases positions it as a candidate for developing treatments aimed at hyper-proliferative disorders such as cancer. Research has shown that compounds similar to this one can effectively inhibit the phosphatidylinositol-3-kinase (PI3K), which is often implicated in cancer progression and metastasis .
- Angiogenesis Disorders : Given its structural characteristics, the compound may also be useful in treating diseases associated with angiogenesis, where abnormal blood vessel formation occurs. This has implications for various conditions beyond cancer, including age-related macular degeneration and diabetic retinopathy.
Synthetic Pathways
The synthesis of 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide involves several key steps that have been optimized for yield and purity. These synthetic pathways are crucial for enhancing the pharmacological properties of the compound and facilitating its use in further applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The target compound’s imidazo[1,2-c]quinazolin core distinguishes it from benzo[b][1,4]oxazin derivatives (e.g., compounds in ), which exhibit different electronic and steric properties due to their oxygen-rich heterocycles. Key structural comparisons include:
The 4-methoxyphenyl group in the target compound may enhance membrane permeability compared to the 3-methoxyphenyl analog (), as para-substitutions often improve lipophilicity .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable, structural analogs provide insights:
- Imidazo[1,2-c]quinazolin analogs (): Methoxy substitutions at the benzyl or aryl groups may modulate selectivity for kinases or GPCRs, though positional isomers (3- vs. 4-methoxy) could alter binding kinetics .
Research Findings and Limitations
Structural Advantages : The imidazo[1,2-c]quinazolin core offers a rigid scaffold for target engagement, while the 4-methoxyphenyl group balances hydrophobicity and electronic effects .
Synthetic Challenges : Thioether formation may require controlled conditions to avoid oxidation, unlike the robust oxadiazole synthesis in .
Data Gaps: No direct bioactivity or ADMET data exist for the target compound; comparisons rely on extrapolation from structurally related molecules.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the imidazoquinazolinone core followed by thioether linkage and amidation. Key steps include:
- Reflux conditions : Use anhydrous solvents (e.g., ethanol or DMF) under nitrogen to prevent hydrolysis of sensitive intermediates .
- Catalysts : Employ coupling agents like EDCI/HOBt for amide bond formation, which can improve yields compared to traditional methods .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol can isolate the pure product. Yields (~45–58%) may be enhanced by optimizing reaction time (12–24 hours) and temperature (80–100°C) .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and purity?
Methodological Answer:
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, S–H at ~2550 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms regiochemistry and substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in quinazolinone core) .
- Melting point analysis : Validates purity (sharp melting points within 1–2°C range) .
- High-resolution mass spectrometry (HRMS) : Provides exact mass confirmation .
Q. What strategies are recommended for assessing solubility and stability under experimental conditions?
Methodological Answer:
- Solubility screening : Test in DMSO (stock solutions) followed by dilution in aqueous buffers (pH 4–9) with surfactants (e.g., Tween-80) if needed .
- Stability assays : Use HPLC to monitor degradation under stress conditions (e.g., UV light, 40–60°C, varying pH) over 24–72 hours .
- Long-term storage : Store at –20°C in amber vials under inert gas to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical predictions and experimental bioactivity data?
Methodological Answer:
- Orthogonal assays : Combine in vitro enzymatic inhibition (e.g., kinase assays) with cell-based viability assays (MTT/WST-1) to confirm target specificity .
- Computational validation : Re-dock the compound using molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding mode consistency with experimental IC₅₀ values .
- Control experiments : Test metabolites or degradation products to rule off-target effects .
Q. What considerations are critical when designing in vivo studies for pharmacokinetics and toxicity?
Methodological Answer:
- Dose optimization : Conduct tiered dosing (1–100 mg/kg) in rodent models, monitoring plasma levels via LC-MS/MS at 0.5, 2, 6, and 24 hours post-administration .
- Toxicity endpoints : Include histopathology (liver/kidney), serum biomarkers (ALT, creatinine), and hematological parameters .
- Metabolic profiling : Use microsomal assays (e.g., CYP450 inhibition) to predict drug-drug interactions .
Q. What computational approaches are suitable for predicting target interactions?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (PDB) of potential targets (e.g., kinases, GPCRs) .
- QSAR modeling : Train models on bioactivity data from PubChem or ChEMBL to predict modifications for enhanced potency .
- ADMET prediction : Tools like SwissADME or pkCSM can estimate permeability, half-life, and toxicity risks .
Q. How should SAR studies identify key functional groups for bioactivity?
Methodological Answer:
- Substituent variation : Synthesize analogs with modifications to the benzyl (e.g., halogenation), thioether (e.g., oxidation to sulfone), or methoxyphenyl groups .
- Bioassay panels : Test analogs against bacterial (Gram+/Gram–), fungal (e.g., C. albicans), and cancer cell lines (e.g., MCF-7, A549) to correlate substituents with activity .
- Electrostatic mapping : Use DFT calculations (e.g., Gaussian) to identify regions of high electron density for hydrogen bonding or π-π interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
